molecular formula C9H10O3S B14774679 3-Methoxy-4-thiomethylbenzoic acid

3-Methoxy-4-thiomethylbenzoic acid

Cat. No.: B14774679
M. Wt: 198.24 g/mol
InChI Key: AZPDJXJMDXXUQD-UHFFFAOYSA-N
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Description

3-Methoxy-4-thiomethylbenzoic acid is an organic compound with the molecular formula C9H10O3S It is characterized by the presence of a methoxy group (-OCH3) and a thiomethyl group (-SCH3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-thiomethylbenzoic acid typically involves the introduction of the methoxy and thiomethyl groups onto a benzoic acid derivative. One common method is the methylation of 3-methoxybenzoic acid followed by thiomethylation. The reaction conditions often include the use of methylating agents such as methyl iodide and thiomethylating agents like methylthiol in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-thiomethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomethyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol .

Scientific Research Applications

3-Methoxy-4-thiomethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-thiomethylbenzoic acid involves its interaction with specific molecular targets. The methoxy and thiomethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

3-methoxy-4-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H10O3S/c1-12-7-5-6(9(10)11)3-4-8(7)13-2/h3-5H,1-2H3,(H,10,11)

InChI Key

AZPDJXJMDXXUQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)SC

Origin of Product

United States

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